molecular formula C2Cl3NS2 B027620 4,5-Dichloro-1,2,3-dithiazol-1-ium chloride CAS No. 75318-43-3

4,5-Dichloro-1,2,3-dithiazol-1-ium chloride

Cat. No.: B027620
CAS No.: 75318-43-3
M. Wt: 208.5 g/mol
InChI Key: NIZMCFUMSHISLW-UHFFFAOYSA-M
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Description

4,5-Dichloro-1,2,3-dithiazol-1-ium chloride, also known as Appel’s salt, is an organosulfur compound. It is the chloride salt of the 4,5-dichloro-1,2,3-dithiazolium cation. This compound appears as a green solid and is poorly soluble in organic solvents . It has a molecular formula of C2Cl3NS2 and a molar mass of 208.50 g·mol−1 .

Mechanism of Action

Target of Action

4,5-Dichloro-1,2,3-dithiazol-1-ium chloride, also known as Appel’s salt, is an organosulfur compound . It is commonly used to synthesize monocyclic 1,2,3-dithiazoles, which act as fungicides, antibacterials, antivirals, or anticancer agents . The primary targets of Appel’s salt are therefore the biological systems affected by these agents.

Mode of Action

The cation of Appel’s salt is highly electrophilic . It readily hydrolyzes and protic nucleophiles displace one chloride . This displacement reaction is a key part of its interaction with its targets, leading to changes in the target molecules.

Biochemical Pathways

Given its use in the synthesis of fungicides, antibacterials, antivirals, and anticancer agents , it can be inferred that the compound likely interacts with a variety of biochemical pathways related to these biological systems.

Result of Action

The result of Appel’s salt action is dependent on the specific biological system it interacts with. In the context of its use in the synthesis of fungicides, antibacterials, antivirals, and anticancer agents , the compound’s action likely results in the inhibition or destruction of harmful biological entities.

Action Environment

Appel’s salt is a green solid that is poorly soluble in organic solvents . It is recommended to be stored at 4°C in a sealed storage, away from moisture . These environmental factors can influence the compound’s action, efficacy, and stability. For instance, moisture could potentially lead to premature hydrolysis of the compound, reducing its efficacy.

Preparation Methods

4,5-Dichloro-1,2,3-dithiazol-1-ium chloride is synthesized by the reaction of acetonitrile with sulfur monochloride. The initial phases of this reaction involve the chlorination of acetonitrile, resulting in dichloro acetonitrile, which then undergoes cycloaddition with sulfur monochloride . The reaction can be summarized as follows:

Cl2CHCN+S2Cl2[S2NC2Cl2]Cl+HCl\text{Cl}_2\text{CHCN} + \text{S}_2\text{Cl}_2 \rightarrow [\text{S}_2\text{NC}_2\text{Cl}_2]\text{Cl} + \text{HCl} Cl2​CHCN+S2​Cl2​→[S2​NC2​Cl2​]Cl+HCl

The cation formed is highly electrophilic and hydrolyzes readily. Protic nucleophiles can displace one chloride in the compound .

Properties

IUPAC Name

4,5-dichlorodithiazol-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Cl2NS2.ClH/c3-1-2(4)6-7-5-1;/h;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZMCFUMSHISLW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NS[S+]=C1Cl)Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Cl3NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455049
Record name 4,5-Dichloro-1,2,3-dithiazol-1-ium chloride
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URL https://comptox.epa.gov/dashboard/DTXSID30455049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75318-43-3
Record name 4,5-Dichloro-1,2,3-dithiazol-1-ium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075318433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dichloro-1,2,3-dithiazol-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dichloro-1,2,3-dithiazolium chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4,5-DICHLORO-1,2,3-DITHIAZOL-1-IUM CHLORIDE
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